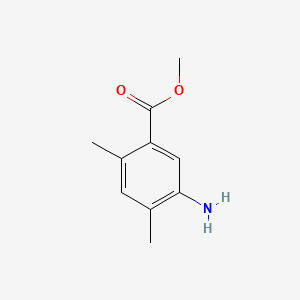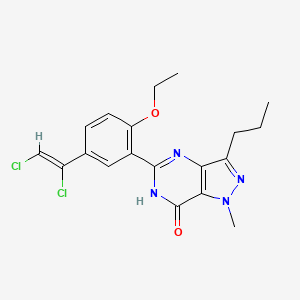
Pyronaridine-13C2 , d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyronaridine-13C2, d4 is a stable isotope-labeled compound of pyronaridine, a benzonaphthyridine derivative. It is primarily used in analytical method development, method validation, and quality control applications. Pyronaridine itself has been widely used as an antimalarial agent for over 50 years, known for its efficacy against Plasmodium falciparum and Plasmodium vivax .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyronaridine involves the formation of a benzonaphthyridine core structure. The process typically starts with the condensation of 2-methoxybenzaldehyde with 2-amino-3-chloropyridine to form the intermediate compound. This intermediate then undergoes cyclization and subsequent functional group modifications to yield pyronaridine .
Industrial Production Methods
Industrial production of pyronaridine-13C2, d4 involves the incorporation of carbon-13 and deuterium isotopes into the pyronaridine molecule. This is achieved through isotope exchange reactions and the use of labeled precursors during the synthesis process. The final product is purified and characterized to ensure its suitability for analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pyronaridine-13C2, d4 undergoes various chemical reactions, including:
Oxidation: Pyronaridine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert pyronaridine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyronaridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyronaridine compounds .
Wissenschaftliche Forschungsanwendungen
Pyronaridine-13C2, d4 has a wide range of scientific research applications:
Chemistry: Used in analytical method development and validation, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of pyronaridine.
Medicine: Utilized in the development of new antimalarial therapies and in pharmacological research.
Industry: Applied in quality control processes for the production of pyronaridine-based pharmaceuticals.
Wirkmechanismus
Pyronaridine exerts its antimalarial effects by interfering with the synthesis of haemozoin pigment within the Plasmodium digestive vacuole. This disruption leads to the accumulation of toxic haematin, which ultimately kills the parasite. Additionally, pyronaridine acts as a DNA-intercalating agent and inhibits DNA topoisomerase II, leading to DNA damage and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amodiaquine: Another antimalarial agent with a similar mechanism of action.
Chloroquine: A widely used antimalarial drug, though resistance has become a significant issue.
Quinacrine: Structurally related to pyronaridine and used for its antimalarial and anticancer properties.
Uniqueness
Pyronaridine-13C2, d4 is unique due to its stable isotope labeling, which makes it particularly valuable for analytical and pharmacokinetic studies. Its ability to act as both an antimalarial and a DNA-intercalating agent also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1261393-31-0 |
|---|---|
Molekularformel |
C29H32ClN5O2 |
Molekulargewicht |
524.067 |
IUPAC-Name |
4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3/i17+1D2,18+1D2 |
InChI-Schlüssel |
YFYLPWJKCSESGB-RQBOPRCOSA-N |
SMILES |
COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1 |
Synonyme |
Benzo[b]-1,5-naphthyridine Phenol Derivative-13C2 , d4; Malaridine-13C2 , d4; 4-[(7-Chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl-13C2 , d4)phenol; 4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)
![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)
![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)

![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)
![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)


